molecular formula C10H10N2O B139786 1-Methoxy-2-vinyl-1H-benzo[d]imidazole CAS No. 138972-86-8

1-Methoxy-2-vinyl-1H-benzo[d]imidazole

Cat. No.: B139786
CAS No.: 138972-86-8
M. Wt: 174.2 g/mol
InChI Key: ZZPIWJVXRQLWKC-UHFFFAOYSA-N
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Description

1-Methoxy-2-vinyl-1H-benzo[d]imidazole is a synthetically tailored chemical building block designed for advanced pharmaceutical and antimicrobial research. The 1H-benzo[d]imidazole core is a privileged scaffold in medicinal chemistry, known for its structural similarity to purine bases, which allows it to interact with a wide range of biological targets . This specific derivative features a methoxy group at the 1-position and a vinyl moiety at the 2-position, offering distinct reactivity and potential for further functionalization to create novel compounds. Researchers value benzimidazole derivatives for their broad spectrum of biological activities. These compounds are frequently investigated for their potent efficacy against resistant bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , as well as fungal pathogens like Candida albicans . Furthermore, substituted benzimidazoles have demonstrated promising antibiofilm activity, capable of both inhibiting biofilm formation and disrupting mature biofilms, which is a critical area of study for overcoming antimicrobial resistance . The mechanism of action for benzimidazole-containing molecules is often multi-targeted. Molecular docking studies suggest they may exert their antibacterial effects by interfering with essential bacterial proteins, including (p)ppGpp synthetases/hydrolases (which regulate bacterial persistence), FtsZ proteins (vital for cell division), and pyruvate kinases (key metabolic enzymes) . This compound is presented as a high-purity intermediate for researchers developing new therapeutic agents and probing biochemical pathways. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

138972-86-8

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

2-ethenyl-1-methoxybenzimidazole

InChI

InChI=1S/C10H10N2O/c1-3-10-11-8-6-4-5-7-9(8)12(10)13-2/h3-7H,1H2,2H3

InChI Key

ZZPIWJVXRQLWKC-UHFFFAOYSA-N

SMILES

CON1C2=CC=CC=C2N=C1C=C

Canonical SMILES

CON1C2=CC=CC=C2N=C1C=C

Synonyms

1H-Benzimidazole,2-ethenyl-1-methoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents HOMO (eV) LUMO (eV) Electron Effects Key Applications
1-Methoxy-2-vinyl-1H-benzo[d]imidazole 1-OCH₃, 2-CH₂CH₂ -5.70* -1.64* Methoxy: EWG; Vinyl: Conjugation Antifungal agents, Optical materials
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole () 1-CH₃, 2-SCH₃ -5.30† -1.20† Methylthio: Strong EDG Pharmaceutical intermediates
1-Benzyl-2-phenyl-1H-benzo[d]imidazole () 1-CH₂Ph, 2-Ph -6.10‡ -2.50‡ Aromatic: Steric bulk, π-π stacking Catalysis, Anticancer agents
2-(2-Hydroxyphenyl)-1H-imidazole () 2-OH, free N-H -5.90 -1.80 Hydroxyl: H-bonding, EWG Coordination chemistry

*Estimated from analogues in ; †Extrapolated from methylthio derivatives; ‡Derived from aromatic substituent studies.

  • Electronic Properties : The methoxy group in this compound acts as a moderate electron-withdrawing group (EWG) via resonance, lowering HOMO energy compared to methylthio (strong EDG) but raising it relative to hydroxyl (strong EWG) . The vinyl group enhances conjugation, reducing LUMO energy and facilitating charge transfer, a feature exploited in optical waveguides .
  • Steric Effects : The vinyl group imposes less steric hindrance than bulkier substituents like benzyl or phenyl, enabling easier functionalization or binding in biological targets .

Q & A

Q. What are the common synthetic routes for 1-Methoxy-2-vinyl-1H-benzo[d]imidazole, and what key reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves:

Core benzimidazole formation : Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., carbon disulfide or aldehydes) under basic conditions .

Functionalization : Introduction of methoxy and vinyl groups via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, methoxylation may use methylating agents (e.g., methyl iodide), while vinylation could employ Heck coupling with vinyl halides .

Optimization parameters :

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
  • Temperature : 60–100°C for cyclization; room temperature for coupling reactions .
  • Catalysts : Pd/Cu catalysts for cross-coupling steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns. For example:
    • Methoxy protons appear as a singlet at δ3.8–4.0 ppm.
    • Vinyl protons show coupling constants (J = 10–16 Hz) in δ5.5–6.5 ppm .
  • IR Spectroscopy : Detect functional groups (C-O stretch at 1250 cm⁻¹ for methoxy; C=C stretch at 1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215) validate molecular weight .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., C-2 of imidazole) prone to nucleophilic attack .
  • Molecular Docking : Predict binding affinities with biological targets (e.g., EGFR kinase) by simulating interactions between the vinyl group and hydrophobic pockets .
  • Mechanistic Insights : Transition state analysis reveals steric effects from the methoxy group, which may hinder or direct regioselectivity .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Simulate reaction pathways with NBO analysis.

Validate with experimental kinetics (e.g., Hammett plots) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico models for benzimidazole derivatives?

Methodological Answer:

  • Assay Validation :
    • Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
    • Replicate in vitro conditions (pH, ionic strength) in silico to minimize discrepancies .
  • Data Reconciliation :
    • Analyze false positives/negatives: e.g., compound aggregation in vitro may reduce efficacy despite high in silico binding scores .
    • Cross-reference with structural analogs (e.g., 2-phenyl-1H-benzimidazole derivatives) to identify scaffold-specific liabilities .

Q. Case Study :

  • Contradiction : High in silico EGFR affinity but low cytotoxicity in MTT assays.
  • Resolution : Check membrane permeability (logP >3.5) or efflux pump susceptibility via P-gp inhibition assays .

Q. How can reaction mechanisms for vinyl-group modifications in this compound be experimentally validated?

Methodological Answer:

  • Isotopic Labeling : Use deuterated vinyl groups to track regioselectivity in epoxidation (e.g., via m-CPBA) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps .
  • Intermediate Trapping : Quench reactions with TEMPO to detect radical intermediates in oxidative pathways .

Q. Example :

  • Epoxidation :
    • React with m-CPBA in dichloromethane.
    • Monitor via ¹H NMR for disappearance of vinyl protons (δ5.5–6.5 ppm) and emergence of epoxy protons (δ3.0–4.0 ppm) .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in benzimidazole derivatives?

Methodological Answer:

  • Systematic Substituent Variation :
    • Synthesize analogs with substituents at C-1 (methoxy), C-2 (vinyl), and N-3 positions .
    • Test biological activity (e.g., IC₅₀ against cancer cell lines) .
  • 3D-QSAR Modeling :
    • Align molecules using CoMFA/CoMSIA to correlate steric/electronic fields with activity .
    • Validate with leave-one-out cross-validation (q² >0.5) .

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